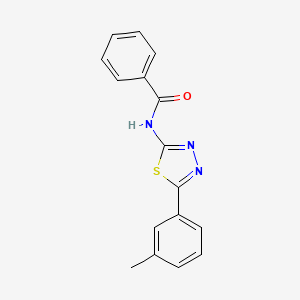
N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamides are a class of compounds that have a benzene ring attached to an amide functional group . They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .
Molecular Structure Analysis
The molecular structure of benzamides consists of a benzene ring attached to an amide functional group . The exact structure of “N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide” would depend on the specific locations of the substituents on the benzene ring.Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to produce benzoic acid and the corresponding amine or ammonia . They can also participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of benzamides, such as their melting point, boiling point, and solubility, can vary widely depending on their specific structure .Aplicaciones Científicas De Investigación
1. Anticancer Properties
N-(5-(m-tolyl)-1,3,4-thiadiazol-2-yl)benzamide and its derivatives have shown promising results in anticancer research. Tiwari et al. (2017) synthesized a series of compounds with a thiadiazole scaffold and benzamide groups, exhibiting significant in vitro anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The molecular docking study suggested a probable mechanism of action for these compounds, and their ADMET properties indicated good oral drug-like behavior (Tiwari et al., 2017).
2. Synthesis and Structure Analysis
Research has been conducted on the synthesis and structural confirmation of related compounds. For instance, Pokotylo et al. (2019) reported the synthesis of derivatives including N-(2,2-dichloro-1-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)amino)ethyl)benzamide and 5-(p-tolyl)-1,3,4-thiadiazol-2-amine, confirming their structures through NMR spectroscopy and mass spectrometry (Pokotylo et al., 2019).
3. Photophysical Properties
Zhang et al. (2017) explored the photophysical properties of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes. They found that these compounds exhibit excellent properties like large Stokes shift and solid-state fluorescence, making them potential candidates for various applications including as dyes (Zhang et al., 2017).
4. Nematocidal Activity
In a study by Liu et al. (2022), novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group were synthesized, demonstrating significant nematocidal activities. These compounds showed potential as lead compounds for nematicides development (Liu et al., 2022).
5. Insecticidal Activity
Mohamed et al. (2020) synthesized 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, demonstrating its efficiency as a precursor for novel heterocyclic compounds with significant insecticidal activity (Mohamed et al., 2020).
6. Antibacterial and Antifungal Activities
Compounds related to this compound have been found to exhibit antimicrobial and antifungal activities. Sych et al. (2019) synthesized derivatives including N-(diethylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamides, demonstrating sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as glucokinase , which plays a crucial role in the regulation of carbohydrate metabolism.
Biochemical Pathways
Similar compounds have been found to influence pathways related to carbohydrate metabolism, such as the glycolysis/gluconeogenesis pathway, due to their interaction with enzymes like glucokinase .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, antibacterial, and antifungal effects .
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTIDMFIUEHBUOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

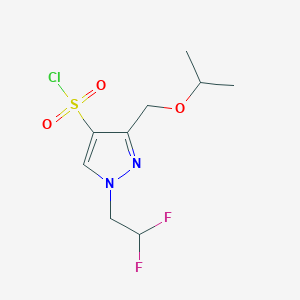
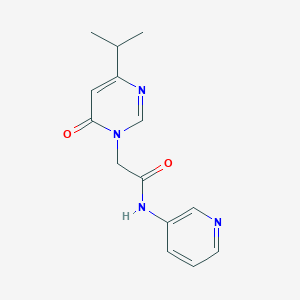
![N-cyclohexyl-2-(4-methylphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2748905.png)
![3-Methoxy-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B2748906.png)
![Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride](/img/structure/B2748907.png)
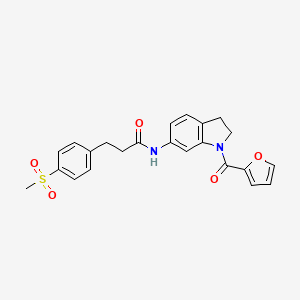
![3-(4-ethoxyphenyl)-9-(4-fluorobenzyl)-5,7-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione](/img/no-structure.png)
![6-Chloro-2-naphtho[2,1-b]furan-2-ylimidazo[1,2-a]pyridine](/img/structure/B2748911.png)
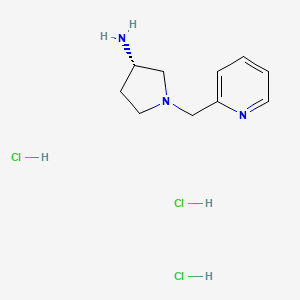
![N,N-dimethyl-4-{[(3-methylbutyl)amino]methyl}aniline](/img/structure/B2748916.png)


![N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2748920.png)
